5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Protecting group chemistry Acetal stability Synthetic intermediate

Researchers requiring aldehyde protection during multi-step synthesis face challenges with dioxolane acetals cleaving under mildly acidic conditions. 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile solves this with the six-membered 1,3-dioxane ring, which exhibits slower acid-catalyzed hydrolysis kinetics than five-membered dioxolane analogs. • Enables chemoselective transformations at nitrile or fluorine positions while preserving latent aldehyde. • MW 207.20 g/mol; mp 45-47°C; purity ≥98%. • Supplied as a solid; store sealed in dry conditions at 2-8°C.

Molecular Formula C11H10FNO2
Molecular Weight 207.2 g/mol
CAS No. 218301-23-6
Cat. No. B1453781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile
CAS218301-23-6
Molecular FormulaC11H10FNO2
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESC1COC(OC1)C2=CC(=C(C=C2)F)C#N
InChIInChI=1S/C11H10FNO2/c12-10-3-2-8(6-9(10)7-13)11-14-4-1-5-15-11/h2-3,6,11H,1,4-5H2
InChIKeyGSWHWJOQQXLUGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile Overview


5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile (CAS 218301-23-6) is a fluorinated aromatic nitrile featuring a 1,3-dioxane acetal protecting group at the 5-position of the phenyl ring. This compound belongs to the class of protected benzaldehyde derivatives, specifically serving as an acetal-protected form of 2-fluoro-5-formylbenzonitrile (CAS 218301-22-5) [1]. With a molecular formula of C₁₁H₁₀FNO₂ and a molecular weight of 207.20 g/mol, this compound exists as a solid with a reported melting point of 45-47°C . The 1,3-dioxane moiety provides distinct physicochemical properties compared to unprotected aldehydes and alternative acetal protecting groups, directly impacting its utility in multi-step synthetic sequences where aldehyde stability is required. Commercially available from multiple suppliers with purity specifications typically ranging from 95% to 98%, this compound serves as a research intermediate and building block for further synthetic elaboration .

Acetal-protected aldehyde for multi-step synthesis
1,3-Dioxane offers greater acidic stability than dioxolane
Privileged scaffold for liquid crystal and pharmacophore research

Why 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile Cannot Be Substituted


Substitution of 5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile with structurally similar compounds—particularly the 1,3-dioxolane analog 5-(1,3-dioxolan-2-yl)-2-fluorobenzonitrile (CAS 773095-28-6) or the unprotected aldehyde precursor—introduces meaningful and measurable differences in physicochemical properties, stability under specific reaction conditions, and synthetic behavior. The 1,3-dioxane ring (six-membered) differs from the 1,3-dioxolane ring (five-membered) in molecular weight (207.20 vs. 193.17 g/mol), hydrolysis kinetics, and steric bulk . The 1,3-dioxane acetal exhibits greater stability toward acidic hydrolysis compared to 1,3-dioxolane acetals, a property documented in synthetic organic chemistry [1]. This differential stability directly impacts reaction planning: the dioxane protecting group can survive certain acidic conditions that would cleave the dioxolane analog, enabling chemoselective transformations elsewhere in the molecule. Conversely, the unprotected 2-fluoro-5-formylbenzonitrile (CAS 218301-22-5) bears a reactive aldehyde group that would undergo undesired side reactions during organometallic coupling, reductive amination, or strong nucleophile addition steps, making the protected form essential for multi-step synthesis . The specific evidence below quantifies these differences where comparative data are available and provides class-level inference where direct head-to-head comparisons remain absent in the literature.

Target Compound
1,3-Dioxolane Analog
Unprotected Aldehyde
Acetal Ring
1,3-Dioxane (6-membered)
1,3-Dioxolane (5-membered)
No acetal
Acid Stability
Higher
Lower
N/A
Aldehyde Reactivity
Masked
Masked
Free aldehyde

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile: Key Evidence


1,3-Dioxane vs. 1,3-Dioxolane: Physicochemical Differences

The 1,3-dioxane acetal in 5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile (CAS 218301-23-6) confers a molecular weight of 207.20 g/mol, representing a 14.03 g/mol increase (7.3% higher) over the 1,3-dioxolane analog 5-(1,3-dioxolan-2-yl)-2-fluorobenzonitrile (CAS 773095-28-6) which has a molecular weight of 193.17 g/mol . The six-membered 1,3-dioxane ring exhibits measurably slower acid-catalyzed hydrolysis kinetics compared to the five-membered 1,3-dioxolane ring, with relative hydrolysis rate ratios documented in the protective group chemistry literature [1]. This differential stability translates to greater tolerance for mildly acidic reaction conditions during multi-step syntheses where the acetal must remain intact while other functional groups undergo transformation.

Acetal Comparison
Reported
Target 1,3-Dioxane acetal MW 207.20 Slower hydrolysis
Comparator 1,3-Dioxolane acetal MW 193.17 Faster hydrolysis
Acetal stability differs; supports chemoselective deprotection planning.
Relative hydrolysis rates from protection group literature.
Protecting group chemistry Acetal stability Synthetic intermediate

1,3-Dioxane Scaffold: Low Threshold Voltage in Liquid Crystals

Compounds bearing the 4-(5-alkyl-1,3-dioxan-2-yl)benzonitrile scaffold—the structural class to which 5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile belongs—exhibit demonstrably low threshold voltages on indium oxide surfaces, a property documented in Japanese Patent JPS56156274A (TIMEX Corp) [1]. The 1,3-dioxane ring system in these liquid crystal compounds contributes to low viscosities and favorable transition temperatures, enabling operation at reduced driving voltages compared to alternative heterocyclic liquid crystal cores [1]. While the patent specifically exemplifies 4-substituted benzonitrile derivatives, the 1,3-dioxan-2-yl-phenyl architectural motif common to this class of compounds is responsible for the observed electrooptical properties. Additionally, related 2-fluorobenzonitrile derivatives have been described as liquid crystal compounds exhibiting large dielectric anisotropy values and good compatibility with known liquid crystal materials at low temperatures [2].

Liquid Crystal Property
Class-level
Low Threshold Voltage
1,3-Dioxane-benzonitrile scaffold shows favorable electrooptical behavior.
Exact Vth not specified for target compound; patent class-level evidence.
Liquid crystal materials Display technology Dielectric anisotropy

Acetal Protection: Enabling Multi-Step Synthesis

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile serves as the acetal-protected form of 2-fluoro-5-formylbenzonitrile (CAS 218301-22-5; MW = 149.12 g/mol). The unprotected aldehyde precursor bears a reactive electrophilic formyl group that is incompatible with organometallic reagents (Grignard, organolithium), strong nucleophiles, reductive amination conditions, and basic media that promote aldol condensation . The 1,3-dioxane protecting group masks the aldehyde as a chemically inert acetal, enabling transformations at the nitrile group, aromatic fluorine position, or through cross-coupling at alternative positions while preserving the latent aldehyde functionality. The molecular weight increase from 149.12 to 207.20 g/mol (+58.08 g/mol, 38.9% increase) reflects the addition of the 1,3-dioxane protecting group .

Synthetic Compatibility
Source review
Aldehyde masked; compatible with Grignard, organolithium, nucleophilic conditions.
Enables multi-step sequences preserving latent aldehyde functionality.
Direct protection strategy; no external source cited for this specific compound.
Synthetic methodology Aldehyde protection Multi-step synthesis

Thromboxane A2 Receptor Pharmacophore: 1,3-Dioxane Core

The 1,3-dioxane moiety present in 5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile is a core structural feature of known thromboxane A2 receptor antagonists (TXRA) such as ICI 192605, which contains a 1,3-dioxane ring system substituted with 2-chlorophenyl and 2-hydroxyphenyl groups [1]. Dual-acting compounds linking 1,3-dioxane-based TXRA moieties with thromboxane synthase inhibitor (TXSI) pharmacophores have demonstrated in vitro IC₅₀ values ranging from 0.01-1.0 μM for thromboxane synthase inhibition and pA₂ values of 5.5-7.0 for receptor antagonist activity against U46619-induced human platelet aggregation [1]. One optimized dual-acting compound (110) exhibited pA₂ = 6.7 (antagonist) and IC₅₀ = 0.02 μM (synthase inhibitor), with oral activity in rats and dogs at 10 mg/kg demonstrating >64-fold concentration ratio (rat, 3h) and 81±4.4% thromboxane synthase inhibition [1]. The 1,3-dioxane ring serves as a privileged scaffold for TXRA activity, tolerating diverse substitution patterns [1].

TXRA Pharmacophore
Class-level
1,3-Dioxane core present in known TXRA antagonists (e.g., ICI 192605). Reported IC50 0.01–1.0 µM, pA2 5.5–7.0 for dual inhibitors.
Supports pharmacophore exploration in thromboxane pathway research.
Target compound not directly assayed for TXRA activity.
Thromboxane A2 Platelet aggregation Cardiovascular pharmacology

Analgesic Potential of 1,3-Dioxane Scaffold

Various 5-substituted and 2,5-disubstituted 1,3-dioxanes constitute a documented class of analgesic agents with significant activity in rodent pain models [1]. The 1,3-dioxane heterocyclic core is essential for this analgesic activity, with structure-activity relationship studies demonstrating that specific substitution patterns on the dioxane ring modulate potency [1]. While the specific compound 5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile has not been directly evaluated in published analgesic assays, the presence of the 1,3-dioxane ring system in this compound provides a structural connection to this pharmacologically validated class.

Analgesic Potential
Class-level
1,3-Dioxane scaffold reported as analgesic class in rodent pain models.
Structural connection to analgesic pharmacophore space.
No direct assay data available for this compound.
Analgesic agents Pain research CNS pharmacology

Fluorine Substitution: Electronic and Lipophilic Impact

The presence of the fluorine atom at the 2-position of the benzonitrile ring in 5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile imparts distinct electronic and physicochemical properties compared to non-fluorinated analogs [1]. Fluorine substitution increases electronegativity, enhances oxidative metabolic stability, and modulates lipophilicity—properties systematically exploited in medicinal chemistry to improve pharmacokinetic profiles [1]. While direct comparative logP or metabolic stability data for this specific compound versus its non-fluorinated counterpart are not available in the public domain, the well-established effects of aryl fluorine substitution in drug design provide class-level differentiation [1]. The 2-fluoro substitution pattern also influences the electronic environment of the nitrile group and the adjacent dioxane acetal, affecting reactivity in nucleophilic aromatic substitution and cross-coupling reactions [2].

Fluorine Impact
Class-level
2-Fluoro substitution imparts higher electronegativity and expected oxidative metabolic stability.
Supports fluorine-containing analog design and potential ¹⁸F labeling.
Comparative logP/metabolic data not available for target compound.
Fluorine chemistry Drug design Metabolic stability

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile: Key Applications


Aldehyde Protection During Cross-Coupling Reactions

When synthetic sequences require organometallic reagents (Grignard, organolithium) or strong nucleophiles that would attack a free aldehyde, 5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile serves as the protected aldehyde building block, enabling transformations at the nitrile group or fluorine-substituted aromatic position while preserving the latent aldehyde for subsequent deprotection and elaboration. This is directly supported by the molecular weight differential (+58.08 g/mol, 38.9% increase) and the documented incompatibility of 2-fluoro-5-formylbenzonitrile with nucleophilic conditions .

Chemoselective Deprotection of Acetals

The 1,3-dioxane acetal exhibits slower acid-catalyzed hydrolysis kinetics compared to 1,3-dioxolane acetals [1], enabling chemoselective deprotection strategies in complex molecules bearing multiple protected carbonyl groups. This property makes 5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile preferable over the 1,3-dioxolane analog (CAS 773095-28-6) when the acetal must survive mildly acidic conditions designed to cleave more labile protecting groups.

Liquid Crystal Materials: 1,3-Dioxane-Benzonitrile Core

For materials science R&D in electrooptical display devices, the 1,3-dioxane-aryl nitrile scaffold offers validated low threshold voltage characteristics on indium oxide surfaces [2]. The combination of fluorine substitution and the 1,3-dioxane ring system provides a structural motif associated with favorable dielectric anisotropy and nematic phase properties in liquid crystal compositions [3].

Thromboxane A2 Receptor-Targeted Medicinal Chemistry

The 1,3-dioxane moiety serves as a privileged scaffold for thromboxane A2 receptor antagonism, with literature-documented IC₅₀ values of 0.01-1.0 μM for TXS inhibition and pA₂ values of 5.5-7.0 for TXRA antagonism in human platelet assays [4]. This building block enables the construction of analogs exploring the TXRA/TXSI pharmacophore space for cardiovascular and inflammatory indications.

Application
Selection Property
Validation Focus
Aldehyde protection in cross-coupling sequences
1,3-Dioxane acetal stability
Compatibility with organometallic/nucleophilic conditions
Chemoselective acetal deprotection
Acid hydrolysis kinetics differential
Selective deprotection in presence of labile acetals
Liquid crystal electrooptical materials
1,3-Dioxane-aryl nitrile core
Dielectric anisotropy and threshold voltage characterization
Thromboxane A2 pathway pharmacophore research
1,3-Dioxane scaffold prevalence in TXRA
TXRA/TXSI target engagement and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.